Product packaging for 2,3-Dihydro-1-benzothiophen-3-ol(Cat. No.:CAS No. 17347-03-4)

2,3-Dihydro-1-benzothiophen-3-ol

Cat. No.: B13256807
CAS No.: 17347-03-4
M. Wt: 152.22 g/mol
InChI Key: GYWNZRQEOZRAPT-UHFFFAOYSA-N
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Description

2,3-Dihydro-1-benzothiophen-3-ol (CAS 17347-03-4) is a high-value benzothiophene derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile chemical intermediate and privileged scaffold for the design and synthesis of novel bioactive molecules . The benzothiophene core is a well-known isostere for indoles and other naturally occurring heterocycles, making it a key structure in developing novel pharmacophores . Researchers utilize this and similar structures in various investigative contexts, including the development of compounds with potential anti-inflammatory, antifungal, and anticancer activities . Furthermore, recent research into related tetrahydro-benzothiophene derivatives has identified them as modulators of the Retinoic acid receptor-related orphan receptor γt (RORγt), a prominent drug target for treating autoimmune and inflammatory diseases . The compound is provided for Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8OS B13256807 2,3-Dihydro-1-benzothiophen-3-ol CAS No. 17347-03-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1-benzothiophen-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8OS/c9-7-5-10-8-4-2-1-3-6(7)8/h1-4,7,9H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWNZRQEOZRAPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2S1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90631524
Record name 2,3-Dihydro-1-benzothiophene-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90631524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17347-03-4
Record name 2,3-Dihydro-1-benzothiophene-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90631524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Significance of Sulfur Containing Heterocycles in Medicinal and Materials Science

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental to organic chemistry and biochemistry. Among these, sulfur-containing heterocycles are a noteworthy class, demonstrating a wide array of applications in both medicinal chemistry and materials science. bookpi.orgnih.gov

In the realm of medicinal chemistry, sulfur-containing heterocycles are recognized as "privileged structures" due to their presence in numerous pharmacologically active compounds and Food and Drug Administration (FDA)-approved drugs. researchgate.netnih.govsunyempire.edu Their therapeutic applications are extensive, encompassing anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties, among others. bookpi.orgnih.govsunyempire.edu The inclusion of a sulfur atom within a heterocyclic ring can significantly influence a molecule's biological activity and, in some cases, offer a lower toxicity profile compared to nitrogen-based heterocycles. nih.gov The benzothiophene (B83047) scaffold, in particular, is a core component of several successful drugs, including the selective estrogen receptor modulators raloxifene (B1678788) and arzoxifene, the antipsychotic brexpiprazole, the antifungal sertaconazole, and the 5-lipoxygenase inhibitor zileuton. nih.govnih.gov

The utility of sulfur-containing heterocycles extends to materials science, where their unique electronic and optical properties are harnessed. nih.gov These compounds are integral to the development of molecular conductors, magnets, and materials for optoelectronics. nih.govnih.gov The planarity and π-conjugated system of scaffolds like benzothiophene contribute to their potential in creating advanced organic semiconductors and fluorescent materials. nih.govmdpi.com

Structural Classification and Nomenclature of Dihydrobenzothiophenols

2,3-Dihydro-1-benzothiophen-3-ol belongs to the dihydrobenzothiophenol class of compounds. Its structure consists of a bicyclic system where a benzene (B151609) ring is fused to a thiophene (B33073) ring. The "dihydro" prefix indicates that two adjacent carbon atoms in the five-membered thiophene ring are saturated, meaning they are bonded to the maximum number of hydrogen atoms. The "-3-ol" suffix specifies the presence of a hydroxyl (-OH) group at the third position of the benzothiophene (B83047) ring system.

The systematic IUPAC (International Union of Pure and Applied Chemistry) name for this compound is 2,3-dihydro-1-benzothiophene. nih.gov Alternative names include 2,3-dihydrobenzo[b]thiophene (B1596441) and 1-thiaindan. nih.gov The Chemical Abstracts Service (CAS) has assigned the number 4565-32-6 to the parent structure, 2,3-dihydrobenzothiophene. nih.gov

The core structure of this compound is the benzothiophene ring system. This scaffold is known for its stability, which is enhanced by the fusion of the benzene and thiophene rings. The partial saturation at the 2 and 3 positions, however, introduces a degree of conformational flexibility not seen in the fully aromatic benzothiophene.

Derivatization Strategies and Functional Group Interconversions of 2,3 Dihydro 1 Benzothiophen 3 Ol

Synthesis of Substituted 2,3-Dihydro-1-benzothiophen-3-ols

The synthesis of substituted derivatives of 2,3-dihydro-1-benzothiophen-3-ol can be achieved by employing appropriately substituted starting materials. A common approach involves the cyclization of substituted thiophenol derivatives. For instance, electrophilic aromatic substitution reactions on a benzothiophene (B83047) precursor can introduce a variety of substituents, such as halogens, nitro groups, or alkyl chains, onto the benzene (B151609) ring. Subsequent reduction and hydroxylation steps can then yield the desired substituted this compound.

Domino reaction protocols have also proven effective for synthesizing functionalized benzothiophenes, which can serve as precursors. These methods allow for the construction of complex molecular architectures in a single step from simple starting materials, offering an efficient route to substituted benzothiophene cores that can be further modified to introduce the 3-ol functionality.

StrategyDescriptionPotential Substituents
Cyclization of Substituted Precursors Starting with substituted thiophenols or related compounds allows for the direct incorporation of functional groups onto the aromatic ring before the formation of the heterocyclic system.Halogens (Cl, Br), Nitro (NO2), Alkyl groups, Alkoxy groups
Modification of Benzothiophene Core Performing electrophilic aromatic substitution on a pre-formed benzothiophene or dihydrobenzothiophene scaffold, followed by introduction of the 3-hydroxyl group.Acyl groups, Sulfonyl groups
Domino Reactions Multi-component reactions that assemble the substituted benzothiophene core in a single synthetic operation, which can then be converted to the target alcohol.Amino groups, Formyl groups

Functionalization at the Hydroxyl Group

The secondary hydroxyl group at the C3 position is a prime site for functionalization. Standard reactions for alcohols can be readily applied to this compound to generate a variety of derivatives.

Esterification and Etherification: The hydroxyl group can be converted to esters or ethers to alter the polarity and steric profile of the molecule. For example, reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding esters. Etherification can be achieved under Williamson ether synthesis conditions, reacting the corresponding alkoxide with an alkyl halide.

Protection/Deprotection: The hydroxyl group can be protected to allow for selective reactions at other positions of the molecule. A common protecting group for alcohols is the tert-butoxycarbonyl (Boc) group, which can be introduced by reacting the alcohol with di-tert-butyl dicarbonate in the presence of a base like triethylamine and a catalyst such as 4-dimethylaminopyridine (DMAP). researchgate.net

Conversion to a Leaving Group: The hydroxyl group can be transformed into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base. This activation facilitates subsequent nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups at the C3 position. For instance, 2-(1-hydroxyalkyl)benzothioamides can be cyclized by treating the hydroxyl group with methanesulfonyl chloride, which converts it into a leaving group to facilitate ring formation. mdpi.com

Modification of the Thioether Linkage to Sulfoxides and Sulfones

The sulfur atom in the dihydrobenzothiophene ring can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone (1,1-dioxide) derivatives. This transformation significantly alters the geometry and electronic properties of the heterocyclic ring, as the sulfur atom changes from a bent, two-coordinate state to a tetrahedral, hypervalent state. These oxidized derivatives are valuable synthetic intermediates and often exhibit distinct biological properties.

Common oxidizing agents for this transformation include:

Hydrogen Peroxide (H₂O₂): The use of hydrogen peroxide, often in the presence of a catalyst or an activating agent like P₂O₅, provides a clean method for oxidation. nih.gov Careful control of reaction conditions (stoichiometry, temperature) can allow for selective formation of either the sulfoxide or the sulfone.

meta-Chloroperoxybenzoic Acid (m-CPBA): A widely used and effective reagent for the oxidation of sulfides. nih.govnih.gov Typically, one equivalent of m-CPBA yields the sulfoxide, while an excess (two or more equivalents) leads to the sulfone.

Other Peroxy Acids: Reagents like peracetic acid can also be employed. nih.gov

Dioxiranes: Dimethyl dioxirane (DMD) is another powerful oxidizing agent for this purpose. nih.gov

The oxidation of the thioether to a sulfone, such as in 2,3-dihydrobenzothiophene 1,1-dioxide, increases the polarity of the molecule and introduces hydrogen bond accepting capabilities at the sulfonyl oxygens.

Oxidizing SystemProductKey Features
H₂O₂ / P₂O₅ SulfoneClean conversion, reagent can be prepared and stored. nih.gov
m-CPBA (1 equiv.) SulfoxideSelective oxidation to the sulfoxide is possible. nih.gov
m-CPBA (>2 equiv.) SulfoneGenerally provides high yields for the full oxidation to the sulfone. nih.gov
Tantalum or Niobium Carbide / H₂O₂ Sulfoxide or SulfoneCatalytic system where the choice of metal carbide determines selectivity. nih.gov

Introduction of Side Chains and Heterocyclic Moieties

Expanding the molecular complexity of this compound can be achieved by introducing various side chains or fusing additional heterocyclic rings. A common strategy involves converting the C3-hydroxyl group into a leaving group, as described in section 4.2, followed by nucleophilic substitution with a suitable carbon or nitrogen nucleophile.

Alternatively, functional groups on the benzothiophene core can serve as handles for elaboration. For example, a formyl group can be converted into a hydrazone, or a chloromethyl group can be reacted with various amines to introduce aminomethyl side chains. chim.itnih.gov These functionalized benzothiophenes can then undergo further reactions, such as cyclocondensation, to form fused heterocyclic systems like benzothieno[3,2-b]pyridines. nih.gov

The synthesis of (2,3-dihydro-1-benzothiophen-3-yl)methanol would likely involve a multi-step sequence, potentially starting with the introduction of a one-carbon unit at the C3 position. This could be achieved via a Grignard reaction on a 3-keto precursor, followed by reduction, or by displacing a leaving group at C3 with cyanide, followed by reduction and hydrolysis.

Stereoselective Derivatization to Chiral Analogues

The C3 position of this compound is a stereocenter, meaning the compound exists as a pair of enantiomers. The synthesis and derivatization of single enantiomers are often crucial for pharmacological applications, as different enantiomers can have distinct biological activities and metabolic profiles.

Asymmetric Synthesis: One approach to obtaining chiral analogues is through asymmetric synthesis. A notable example is the Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides. This method has been shown to produce various chiral 2,3-dihydrobenzo[b]thiophene (B1596441) 1,1-dioxides with high yields (up to 99%) and excellent enantioselectivities (up to >99% ee). This strategy establishes the stereocenter in the sulfone analogue, which could potentially be carried through subsequent synthetic steps.

Chiral Resolution: Another common strategy is the resolution of a racemic mixture. This can be accomplished by several methods:

Diastereomeric Crystallization: Reacting the racemic alcohol with a chiral resolving agent to form a mixture of diastereomers, which can then be separated by crystallization due to their different physical properties.

Chiral Chromatography: Using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) to separate the enantiomers. This technique has been successfully applied to resolve racemic mixtures of related chiral heterocyclic compounds, such as 1,2,5-benzothiadiazepin-4(5H)-one 1,1-dioxides and 2,3-benzodiazepine derivatives. nih.govchim.it

Once the enantiomers are separated, they can be individually subjected to the derivatization strategies discussed in the preceding sections to yield enantiomerically pure analogues.

MethodDescriptionExample Application
Asymmetric Hydrogenation A prochiral precursor is hydrogenated using a chiral catalyst to selectively form one enantiomer.Rh-catalyzed hydrogenation of benzo[b]thiophene 1,1-dioxides yields chiral 2,3-dihydro derivatives.
Chiral HPLC Resolution A racemic mixture is passed through a column containing a chiral stationary phase, which interacts differently with each enantiomer, allowing for their separation.Separation of enantiomers of chiral benzothiadiazepinone and benzodiazepine derivatives. nih.govchim.it

Structural Elucidation and Advanced Spectroscopic Characterization

Spectroscopic Analysis of 2,3-Dihydro-1-benzothiophen-3-ol and its Derivatives

Spectroscopic techniques are pivotal in determining the molecular structure of organic compounds. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its connectivity, functional groups, and molecular weight can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons. The protons on the benzene (B151609) ring would appear in the downfield region, typically between δ 7.0 and 8.0 ppm, with their multiplicity depending on the substitution pattern. The methylene (B1212753) protons at the C2 position would likely appear as a multiplet, due to coupling with the proton at C3. The methine proton at the C3 position, being attached to a carbon bearing a hydroxyl group, would be shifted downfield. The hydroxyl proton itself would present as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on all the unique carbon atoms in the molecule. The aromatic carbons would resonate in the δ 120-150 ppm range. The carbon atom C3, bonded to the electronegative oxygen atom of the hydroxyl group, is expected to be significantly deshielded and appear in the δ 60-80 ppm region. The methylene carbon at C2 would be found further upfield.

Expected ¹H NMR Data for this compound

Proton Expected Chemical Shift (δ, ppm) Expected Multiplicity
Aromatic-H 7.0 - 8.0 Multiplet
H-3 ~5.0 - 5.5 Multiplet
H-2 ~3.0 - 3.5 Multiplet

Expected ¹³C NMR Data for this compound

Carbon Expected Chemical Shift (δ, ppm)
Aromatic-C 120 - 150
C-3 60 - 80

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the dihydrothiophene ring would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically show multiple bands in the 1450-1600 cm⁻¹ region. The C-S stretching vibration is generally weak and can be found in the 600-800 cm⁻¹ range.

Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Hydroxyl (-OH) O-H Stretch 3200 - 3600 (broad)
Aromatic C-H C-H Stretch 3000 - 3100
Aliphatic C-H C-H Stretch 2850 - 3000
Aromatic C=C C=C Stretch 1450 - 1600

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. The molecular weight of this compound (C₈H₈OS) is 152.21 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 152.

The fragmentation of this compound would likely proceed through several pathways. A common fragmentation for alcohols is the loss of a water molecule (H₂O), which would result in a fragment ion at m/z 134. Another expected fragmentation is the loss of the hydroxyl radical (•OH), leading to an ion at m/z 135. Further fragmentation of the parent compound, 2,3-dihydrobenzo[b]thiophene (B1596441), is known to involve the loss of acetylene (B1199291) (C₂H₂) and carbon monosulfide (CS) units. ed.ac.uk

Predicted Major Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Loss from Molecular Ion
152 [C₈H₈OS]⁺ Molecular Ion
135 [C₈H₇S]⁺ •OH
134 [C₈H₆S]⁺ H₂O
121 [C₇H₅S]⁺ H₂O + •CH

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration

The presence of a chiral center at the C3 position in this compound means that it can exist as a pair of enantiomers. Chiroptical spectroscopy, particularly circular dichroism (CD), is a crucial technique for determining the enantiomeric purity and absolute configuration of chiral molecules. rsc.org

CD spectroscopy measures the differential absorption of left and right circularly polarized light. Chiral molecules will exhibit characteristic CD spectra with positive or negative Cotton effects, which correspond to electronic transitions. The sign and magnitude of these Cotton effects are directly related to the three-dimensional arrangement of atoms around the stereocenter.

For this compound, the electronic transitions associated with the aromatic chromophore and the thioether moiety would be sensitive to the stereochemistry at C3. By comparing the experimental CD spectrum with theoretical calculations (e.g., using time-dependent density functional theory, TD-DFT), the absolute configuration (R or S) of a particular enantiomer can be assigned. This methodology has been successfully applied to related chiral heterocyclic systems. rsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles within the this compound molecule.

A single crystal X-ray diffraction study would confirm the connectivity of the atoms and provide detailed information about the conformation of the five-membered dihydrothiophene ring. It would also reveal the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that govern the crystal packing. Such studies have been performed on numerous related benzothiophene (B83047) and benzofuran (B130515) derivatives, providing valuable insights into their solid-state structures. beilstein-journals.orgnih.gov The data obtained from X-ray crystallography serves as a benchmark for validating the structures determined by spectroscopic methods and for understanding the molecule's physical properties.

Computational and Theoretical Studies on 2,3 Dihydro 1 Benzothiophen 3 Ol

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Stability

Quantum chemical calculations are fundamental tools for investigating the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing a detailed description of the electronic structure.

Electronic Structure: Studies on thiophene-based heterocyclic compounds frequently employ DFT methods, such as B3LYP, to optimize the molecular geometry and analyze the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability, with a larger gap indicating higher kinetic stability and lower chemical reactivity. nih.gov For instance, in a study of 2,3-dihydro-1,5-benzothiazepine derivatives, a related class of compounds, the HOMO-LUMO energy gaps were calculated to assess the relative stability of different analogues. nih.gov

Stability and Reactivity: Molecular Electrostatic Potential (MEP) maps are another key output of these calculations. The MEP surface illustrates the charge distribution on the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net This information is vital for predicting how the molecule will interact with other reagents and biological macromolecules. Global reactivity descriptors, derived from the HOMO and LUMO energies, can also be calculated to quantify chemical potential, hardness, and electrophilicity, further clarifying the molecule's reactivity. nih.gov

Table 1: Representative Data from Quantum Chemical Calculations on Thiophene (B33073) Derivatives
Compound ClassComputational MethodCalculated PropertySignificance
Thieno[2,3-b]benzothiophene DerivativesDFTHOMO-LUMO EnergiesIndicates electronic stability and charge transport properties. rsc.org
2,3-dihydrothiophene-1,1-dioxideB3LYP/cc-pVTZMEP MapIdentifies sites for chemical reactivity. researchgate.net
Benzothiazole DerivativesDFT-B3LYPVibrational WavenumbersCorrelates theoretical structure with experimental IR/Raman spectra. nih.gov

Reaction Mechanism Elucidation through Transition State Analysis

Understanding how a chemical reaction occurs is fundamental to controlling its outcome. Computational chemistry allows for the detailed mapping of reaction pathways and the characterization of transient species like transition states (TS). A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the reaction's activation barrier and, consequently, its rate. scispace.com

The process involves locating the minimum energy structures for reactants and products on the potential energy surface. Then, computational algorithms are used to search for the first-order saddle point between them, which corresponds to the transition state. A key verification step is a frequency calculation; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. nih.gov

To confirm that a calculated transition state correctly connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed. nih.gov This analysis traces the reaction path downhill from the transition state, ensuring it leads to the expected starting materials and products. These methods have been applied to various reactions involving heterocyclic compounds, such as electrophilic substitution, cyclization, and rearrangement reactions, providing detailed mechanistic insights that are often difficult to obtain experimentally. nih.govscielo.brrsc.org

Conformation Analysis and Stereochemical Prediction

The three-dimensional shape of a molecule is critical to its function, especially its ability to bind to a biological target. 2,3-Dihydro-1-benzothiophen-3-ol contains a non-planar dihydrothiophene ring and a chiral center at the C3 position, meaning it can exist in different spatial arrangements (conformations) and as different stereoisomers (enantiomers).

Computational methods are used to perform a conformational search, systematically exploring the potential energy surface to identify all stable conformers and determine their relative energies. The most stable conformation, or global minimum, represents the most populated shape of the molecule under equilibrium conditions. For five-membered heterocyclic rings like the one in this compound, common conformations include the "envelope" and "twist" forms. For example, X-ray diffraction and computational studies on the related benzo[d] nih.govnih.govsemanticscholar.orgoxadithiole 2-oxide revealed that the heterocyclic ring adopts an envelope conformation. mdpi.com Predicting the lowest energy conformation is essential for subsequent studies like molecular docking, as it represents the most likely bioactive shape of the molecule.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

For derivatives of this compound with potential therapeutic applications, understanding how they interact with protein targets is key. Molecular docking and molecular dynamics (MD) simulations are powerful in silico techniques for this purpose.

Molecular Docking: Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to the active site of a protein. semanticscholar.org The process involves computationally placing the ligand in various positions within the binding pocket and scoring each pose based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. Studies on related benzothiophene (B83047) and benzothiazepine derivatives have used docking to explore their potential as inhibitors for various enzymes, such as tyrosinase, cyclooxygenase-2 (COX-2), and N-myristoyltransferase. nih.govnih.govsemanticscholar.org The docking score provides an estimate of the binding free energy, with more negative values indicating stronger binding.

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of the binding event, MD simulations offer a dynamic view. nih.gov An MD simulation calculates the motion of every atom in the ligand-protein complex over time, typically on the nanosecond to microsecond scale. This allows researchers to assess the stability of the predicted binding pose, observe conformational changes in both the ligand and the protein, and calculate binding free energies with greater accuracy. nih.govresearchgate.net MD simulations are frequently used to validate docking results and to understand the key interactions that stabilize the complex. nih.govdoaj.org

Table 2: Examples of Molecular Docking Studies on Related Heterocyclic Compounds
Compound ClassProtein TargetPDB IDRange of Binding Energies (kcal/mol)Key Interacting Residues
2,3-Dihydro-1,5-benzothiazepine DerivativesMushroom Tyrosinase2Y9X-5.28 to -7.58His244, Arg268, Cu²⁺ ions nih.gov
Benzothieno[3,2-d]pyrimidine DerivativesCyclooxygenase-2 (COX-2)Not SpecifiedUp to -9.4Interactions with active site residues noted. semanticscholar.org
Thiophene AnalogsGABAa Receptor4COF-6.3 to -9.6Hydrogen bond interactions with protein residues. ijpsdronline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov The goal is to develop a predictive model that can estimate the activity of new, untested derivatives, thereby guiding the synthesis of more potent compounds and reducing the need for extensive experimental screening. mdpi.com

The process involves several steps:

Data Set: A series of derivatives of a parent scaffold, like this compound, is required, along with their experimentally measured biological activities (e.g., IC₅₀ values).

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be 2D descriptors (e.g., molecular weight, polar surface area) or 3D descriptors (e.g., steric and electrostatic fields from CoMFA and CoMSIA methods). nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques, are used to build a mathematical equation that correlates a subset of the most relevant descriptors with the biological activity. nih.govsemanticscholar.org

Validation: The predictive power of the QSAR model is rigorously tested using internal validation (e.g., leave-one-out cross-validation, q²) and external validation with a separate test set of compounds. A statistically robust model will have high values for correlation coefficients like r² and q². nih.govnih.gov

QSAR studies on benzothiophene derivatives have successfully identified key molecular features, such as polar interactions and hydrogen-bonding properties, that govern their inhibitory activity against targets like Plasmodium falciparum N-myristoyltransferase. nih.gov

Biological Activity Investigations: Mechanistic and Target Oriented Studies

Enzyme Inhibition Studies of Dihydrobenzothiophenols and Related Benzo[b]thiophen-3-ols

Research into the biological effects of 2,3-dihydro-1-benzothiophen-3-ol and its chemical relatives has revealed significant interactions with key enzyme systems, particularly monoamine oxidases.

Monoamine Oxidase (MAO) Inhibition Profile (e.g., hMAO-A and hMAO-B isoform selectivity)

A series of synthesized benzo[b]thiophen-3-ol derivatives have been evaluated as potential inhibitors of human monoamine oxidase (hMAO). nih.govnih.govresearchgate.net These studies demonstrated that most of the tested compounds exhibited a strong and selective inhibition profile against the MAO-B isoform. nih.govnih.govresearchgate.netuniroma1.it The two isoforms of MAO, termed A and B, share approximately 70% sequence identity but differ in their substrate preferences and tissue distribution. nih.gov hMAO-A is predominantly found in the placenta and intestinal tract, while hMAO-B is more abundant in the brain and liver. nih.gov

The inhibitory activity of the benzo[b]thiophen-3-ol derivatives was quantified by determining their IC₅₀ values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The selectivity for the MAO-B isoform was expressed as a selectivity index (SI), calculated as the ratio of the IC₅₀ for hMAO-A to the IC₅₀ for hMAO-B. nih.gov Several compounds within the tested series displayed potent inhibitory activity against hMAO-B, with IC₅₀ values in the low micromolar to nanomolar range. nih.govuniroma1.it For instance, the most potent derivatives exhibited IC₅₀ values for hMAO-B below 0.017 µM. mdpi.com

Below is a data table summarizing the inhibitory activity and selectivity for a selection of (3-Hydroxybenzo[b]thiophen-2-yl)(phenyl)methanone derivatives against hMAO-A and hMAO-B.

CompoundSubstitution on Phenyl RinghMAO-A IC₅₀ (µM)hMAO-B IC₅₀ (µM)Selectivity Index (SI) for hMAO-B
PM44-Fluoro> 1000.081> 1234
PM54-Chloro> 1000.095> 1052
PM64-Bromo> 1000.110> 909
PM93-Chloro> 1000.120> 833
PM103-Bromo> 1000.140> 714
PM122-Fluoro> 1000.290> 344
PM132-Chloro> 1000.310> 322

Data sourced from Guglielmi et al. (2019). The selectivity index is calculated as (IC₅₀ hMAO-A) / (IC₅₀ hMAO-B). nih.gov

Investigation of Binding Site Interactions through Molecular Modeling

To understand the structural basis for the observed enzyme inhibition, molecular docking studies have been performed on benzo[b]thiophen-3-ol derivatives. nih.govnih.govnih.gov These computational simulations aimed to predict the binding poses of the inhibitors within the active sites of both hMAO-A and hMAO-B. nih.govnih.gov The active site of MAO-B features a two-site cavity, consisting of an entry cavity and a reactive site cavity, which is narrower and more protracted compared to the single, wider active site of MAO-A. nih.gov

Molecular modeling for the benzo[b]thiophen-3-ol scaffold highlighted key interactions that are conducive to potent MAO inhibition. nih.govnih.govnih.gov The docking studies suggested that the structural framework of these compounds is well-suited for the MAO-B active site. nih.govnih.gov Furthermore, these computational models have been instrumental in suggesting specific structural modifications to the aryl substituents on the benzo[b]thiophen-3-ol core to potentially enhance binding affinity and improve the inhibitory activity of this class of compounds. nih.govnih.govnih.gov

Evaluation of Antioxidant Potential and Chelating Properties

In addition to their primary activity as enzyme inhibitors, certain benzo[b]thiophen-3-ol derivatives have been assessed for their antioxidant and metal-chelating capabilities. nih.govnih.govresearchgate.net These studies revealed that many of the compounds in this class possess a notable, albeit discrete, potential in both of these areas. nih.govnih.govresearchgate.net The ability to combat oxidative stress is considered a valuable secondary property for potential therapeutic agents targeting neurodegenerative diseases, where the overproduction of reactive oxygen species, such as the hydrogen peroxide byproduct from MAO activity, contributes to cellular damage. nih.gov The antioxidant and chelating activities are considered beneficial features that could complement the primary mechanism of MAO inhibition. nih.govnih.gov

Exploration of Other Receptor Modulatory Activities

While the primary focus has been on MAO inhibition, the broader benzothiophene (B83047) scaffold has been explored for its affinity towards other biological targets. Studies on related structures, such as benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives, have demonstrated that this chemical class can interact with serotonin (B10506) receptors. nih.gov Specifically, certain derivatives were synthesized and evaluated for their binding affinity to 5-HT₁ₐ receptors. nih.gov The most promising of these compounds displayed micromolar affinity for the 5-HT₁ₐ receptor. nih.gov Molecular docking studies on these derivatives helped to illuminate the electrostatic interactions responsible for their binding to the serotonin receptor. nih.gov This suggests that the benzothiophene core is a versatile scaffold that can be chemically modified to target different receptor systems.

Elucidation of Molecular Mechanisms of Biological Action

The primary molecular mechanism of action for the studied benzo[b]thiophen-3-ol derivatives is the inhibition of monoamine oxidase, particularly the MAO-B isoform. nih.govuniroma1.it MAO enzymes are responsible for the oxidative degradation of neurotransmitters like dopamine (B1211576). nih.gov By inhibiting MAO-B, these compounds prevent the breakdown of dopamine in the central nervous system, thereby increasing its concentration and availability. nih.govuniroma1.it This mechanism is a key therapeutic strategy in the management of neurodegenerative conditions such as Parkinson's disease. nih.gov

Furthermore, the biological action is enhanced by the compounds' antioxidant properties. nih.gov The enzymatic action of MAO produces by-products, including hydrogen peroxide, which can lead to oxidative stress and neuronal damage. nih.gov The ability of these compounds to also act as antioxidants and potentially chelate metal ions can help mitigate this damage. nih.govnih.gov This dual action—inhibiting the source of oxidative stress while also neutralizing reactive species—points to a multi-faceted molecular mechanism beneficial for neuroprotection. nih.govuniroma1.it

Applications in Chemical Synthesis and As Pharmaceutical/agrochemical Scaffolds

Role as Intermediates in Complex Molecule Synthesis

2,3-Dihydro-1-benzothiophen-3-ol and its derivatives serve as crucial intermediates in the synthesis of more complex molecules. The hydroxyl group at the 3-position provides a handle for a range of chemical modifications. Research has demonstrated the preparation of 2,3-disubstituted benzothiophenes starting from 2-sulfanyl-benzophenones, which proceed via intermediate 2,3-dihydrobenzothiophen-3-ols arkat-usa.org.

Furthermore, these intermediates can undergo rearrangement reactions to yield other important structural motifs. For instance, Lewis acid-promoted rearrangements of analogous 2,3-dihydrobenzofuran-3-ols have been shown to produce 3-alkyl-3-aryl-substituted 2,3-dihydrobenzofuran-2-ones arkat-usa.org. This highlights the potential of the this compound core to be transformed into other valuable chemical entities. The ability to construct intricate molecular frameworks through such intermediates is a cornerstone of modern synthetic chemistry, enabling the creation of novel compounds with desired properties acs.org.

Building Blocks for Heterocyclic Systems

The benzothiophene (B83047) scaffold is a foundational component for the construction of a wide array of fused heterocyclic systems. An efficient methodology has been developed for synthesizing 3-amino-2-formyl-functionalized benzothiophenes, which then act as precursors for a library of novel scaffolds nih.gov. The reactions of these functionalized benzothiophenes with ketones and 1,3-diones lead to the formation of fused pyridine derivatives, such as benzothieno[3,2-b]pyridine and 3,4-dihydro-2H-benzothiopheno[3,2-b]quinolin-1-one nih.gov.

Similarly, 3-chlorobenzothiophene-2-carbonyl chloride has been used as a starting material to generate various heterocyclic compounds, including pyrazole, oxadiazine, and phthalazine derivatives, by reacting its carbohydrazide form with different reagents researchgate.net. This demonstrates the versatility of the benzothiophene core as a building block, allowing for the synthesis of diverse and complex heterocyclic structures with potential biological activities mdpi.commdpi.com.

Potential as Chiral Ligands or Auxiliaries in Asymmetric Catalysis

Chiral N-heterocycles, such as piperidines and tetrahydroisoquinolines, are recognized as privileged structures in medicinal chemistry and are often synthesized via asymmetric catalysis nih.govmdpi.com. While this compound itself is not extensively documented as a chiral ligand, the synthesis and separation of chiral benzothiophene derivatives indicate a strong interest in their stereoisomeric forms. For example, a chiral derivative, N-{3-[(2R,4R)-2,4-Dimethylpiperidine-1-carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyridine-3-carboxamide, was successfully separated from its racemate by chiral chromatography, with its absolute configuration confirmed by X-ray crystallography nih.gov.

The existence of stable, chiral benzothiophene scaffolds opens the possibility of their use as chiral ligands or auxiliaries in asymmetric synthesis. The development of efficient methods to produce enantiomerically pure compounds is a significant goal in synthetic chemistry, as chirality plays a crucial role in the biological activity of many pharmaceuticals nih.govresearchgate.net. The functional groups on the this compound ring could be modified to coordinate with metal centers, making them potential candidates for catalysts in asymmetric transformations.

Development of Novel Lead Compounds for Neurodegenerative Diseases

The benzothiophene nucleus is a key structural motif in compounds being investigated for the treatment of neurodegenerative diseases. One notable example is T-817MA, chemically known as 1-{3-[2-(1-benzothiophen-5-yl)ethoxy]propyl}azetidin-3-ol maleate. This compound has been studied as a potential therapeutic agent for Alzheimer's disease.

Research has shown that T-817MA can protect against neurotoxicity by inhibiting oxidative stress. In animal models of Parkinson's disease, it has demonstrated neuroprotective effects by blocking lipid peroxidation. These findings suggest that compounds containing the benzothiophene moiety may be useful for treating neurodegenerative disorders linked to oxidative stress.

Contributions to Pharmaceutical and Agrochemical Research as Structural Motifs

The benzothiophene core is a well-established "privileged structure" in medicinal chemistry, appearing in a variety of approved drugs with diverse therapeutic actions nih.gov. Its derivatives are known to possess a wide range of biological properties, including antibacterial, antifungal, anti-inflammatory, and antitumor activities nih.govnih.gov. The physicochemical properties of thiophene (B33073) are remarkably similar to benzene (B151609), making it a common bioisostere in drug design nih.gov.

The versatility of the benzothiophene scaffold has led to its incorporation into numerous pharmaceuticals. An efficient synthesis of functionalized benzothiophenes has been reported, leading to the discovery of hit molecules with potent cytotoxic and antibacterial properties nih.gov. This highlights the ongoing importance of this structural motif in the discovery and development of new drugs and agrochemicals.

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes

The future of synthesizing 2,3-Dihydro-1-benzothiophen-3-ol and its analogs is intrinsically linked to the principles of green chemistry, which aim to reduce environmental impact and improve efficiency. uniroma1.itthepharmajournal.com Research is anticipated to move beyond traditional synthetic methods towards more sustainable and innovative approaches.

Key emerging strategies include:

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally benign route to chiral molecules. nih.gov Engineered enzymes, such as imine reductases and carbene transferases, could be developed to produce specific stereoisomers of this compound derivatives, which is crucial for pharmacological activity. nih.govnih.gov This biocatalytic approach can lead to the construction of sp3-rich polycyclic compounds, which are valuable for fragment-based drug discovery. nih.gov

Flow Chemistry: Continuous flow chemistry presents significant advantages over traditional batch processing, including enhanced safety, better reaction control, and easier scalability. wuxiapptec.com For the synthesis of intermediates or the final compound itself, flow reactors can enable reactions that are hazardous in batch, such as those involving unstable intermediates like diazonium salts. wuxiapptec.com This method improves heat management and mixing, often leading to higher yields and purity. wuxiapptec.comgoogle.com

Green Solvents and Catalysts: A major focus will be the replacement of hazardous organic solvents with greener alternatives like water, ionic liquids, or biodegradable media such as glycerol. chemrevlett.comjddhs.comresearchgate.net Furthermore, the development of reusable heterogeneous catalysts can simplify purification processes and reduce waste, aligning with the goal of creating more atom-economical and environmentally friendly syntheses. chemrevlett.commdpi.com

Sustainable Synthetic StrategyAdvantagesPotential Application for this compound
Biocatalysis High stereoselectivity, mild reaction conditions, reduced waste. nih.govEnantioselective synthesis of chiral derivatives for targeted therapies.
Flow Chemistry Improved safety, precise control over reaction parameters, enhanced scalability. wuxiapptec.comSafer handling of reactive intermediates, increased yield and purity.
Green Solvents/Catalysts Reduced environmental impact, easier product isolation, catalyst reusability. chemrevlett.comresearchgate.netUse of biodegradable solvents like glycerol; development of solid-supported catalysts.

Advanced Mechanistic Investigations of Complex Transformations

A deeper understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is crucial for optimizing existing reactions and designing new ones. Future research will likely employ a combination of advanced experimental and computational techniques.

Computational Chemistry: Quantum-chemical calculations and molecular dynamics (MD) simulations are powerful tools for elucidating reaction pathways, transition states, and the conformational dynamics of molecules. nih.govnih.gov These methods can provide insights into the stereo- and regioselectivity of reactions, helping to explain experimental observations and predict the outcomes of new transformations. For instance, simulations can clarify how derivatives of this compound interact with biological targets, revealing the specific forces that drive binding and activity. nih.gov

In Situ Spectroscopic Analysis: Techniques such as real-time nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy allow for the direct observation of reactive intermediates and the monitoring of reaction kinetics. This data is invaluable for validating proposed mechanisms and identifying unexpected reaction pathways.

Kinetics and Isotope Labeling Studies: Classical mechanistic studies, including detailed kinetic analysis and isotopic labeling experiments, will remain essential for providing definitive evidence for proposed reaction mechanisms. These studies can help to pinpoint rate-determining steps and elucidate the roles of catalysts and reagents.

Identification of Novel Biological Targets and Therapeutic Applications

The benzothiophene (B83047) scaffold is present in numerous biologically active compounds, suggesting that this compound is a promising starting point for drug discovery. nih.gov Future research will focus on identifying new biological targets and expanding the therapeutic potential of its derivatives.

Emerging areas of investigation include:

Autoimmune and Inflammatory Diseases: Derivatives of related tetrahydro-benzothiophenes have been identified as potent modulators of the Retinoic acid receptor-related orphan receptor γt (RORγt), a key drug target for autoimmune and inflammatory diseases. nih.govnih.gov Future work will likely involve synthesizing and screening libraries of this compound analogs to discover novel RORγt modulators.

Metabolic Disorders: Certain 2,3-dihydro-1,5-benzothiazepine derivatives have shown potent α-glucosidase inhibitory activity, a target for managing type 2 diabetes. nih.gov This suggests that the this compound core could be modified to create new classes of α-glucosidase inhibitors.

Oncology: Benzothiophene derivatives have been investigated for their potential as anti-cancer agents, including as estrogen receptor inhibitors for hormone-dependent cancers like breast cancer. nih.govgoogle.com Future efforts will aim to design derivatives of this compound that can selectively target cancer cells or modulate key signaling pathways involved in tumor growth.

Potential Therapeutic AreaBiological TargetRationale for this compound Derivatives
Autoimmune Diseases RORγt nih.govThe related benzothiophene scaffold shows potent modulation of this nuclear receptor. nih.govnih.gov
Diabetes α-Glucosidase nih.govSimilar heterocyclic structures (benzothiazepines) are effective inhibitors. nih.gov
Cancer Estrogen Receptor, other oncogenic targets nih.govgoogle.comThe benzothiophene core is a known pharmacophore in anti-cancer drug discovery. nih.gov

Integration with Machine Learning and Artificial Intelligence for Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process. mdpi.com These technologies can analyze vast datasets to predict the properties of new molecules, optimize synthetic routes, and identify promising drug candidates far more rapidly than traditional methods. nih.govgjpb.de

Future applications in the context of this compound include:

Predictive Modeling: ML models can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties (ADMET) of novel derivatives. gjpb.de This allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving time and resources.

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold, tailored to have specific desired properties for binding to a particular biological target. mdpi.com

Reaction Prediction and Optimization: AI algorithms can analyze the chemical literature to suggest optimal reaction conditions and synthetic pathways, accelerating the development of efficient and sustainable manufacturing processes. researchgate.net

Exploration of Advanced Materials Science Applications

Beyond its biomedical potential, the benzothiophene core is a key component in the field of organic electronics due to its favorable electronic properties and stability. mdpi.commdpi.com Future research is expected to explore the use of this compound as a building block for novel functional materials.

Potential applications include:

Organic Semiconductors: Derivatives of benzothieno-benzothiophene (BTBT) are used in organic field-effect transistors (OFETs). mdpi.comresearchgate.net By modifying the this compound structure, researchers could develop new solution-processable organic semiconductors with tailored charge transport properties for flexible and transparent electronics. mdpi.comrsc.org

Fluorescent Materials: The rigid, planar structure of the benzothiophene system can be functionalized to create compounds with high quantum yields, making them suitable for applications in organic light-emitting diodes (OLEDs) and fluorescence-based sensors. nih.gov

Bio-based Polymers: As the demand for sustainable materials grows, monomers derived from renewable resources are highly sought after. nih.gov Functionalized derivatives of this compound could potentially be incorporated into novel polymer backbones to create materials with unique thermal, mechanical, and electronic properties. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.